molecular formula C18H18N2 B14001395 N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline CAS No. 30159-83-2

N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline

Katalognummer: B14001395
CAS-Nummer: 30159-83-2
Molekulargewicht: 262.3 g/mol
InChI-Schlüssel: VIMFOEGMIZDYIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopentene ring bonded to an aniline group through a phenyliminomethyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline typically involves the reaction of cyclopentanone with aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the final product. Common catalysts used in this synthesis include acids such as hydrochloric acid or sulfuric acid, which facilitate the formation of the Schiff base intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the cyclopentene or aniline moieties are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of halogenated or alkylated derivatives .

Wissenschaftliche Forschungsanwendungen

N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and properties.

Eigenschaften

CAS-Nummer

30159-83-2

Molekularformel

C18H18N2

Molekulargewicht

262.3 g/mol

IUPAC-Name

N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline

InChI

InChI=1S/C18H18N2/c1-3-9-16(10-4-1)19-14-15-8-7-13-18(15)20-17-11-5-2-6-12-17/h1-6,9-12,14,20H,7-8,13H2

InChI-Schlüssel

VIMFOEGMIZDYIT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=C(C1)NC2=CC=CC=C2)C=NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.